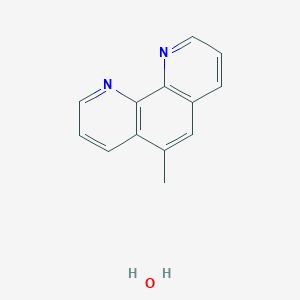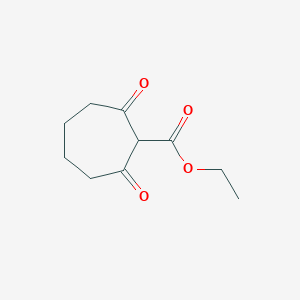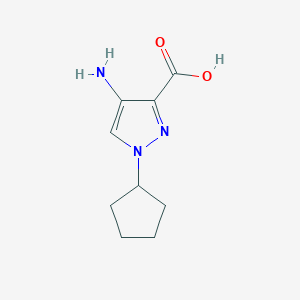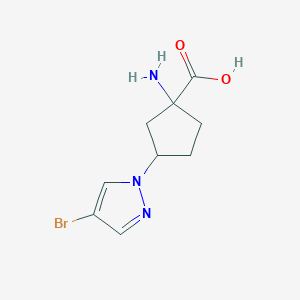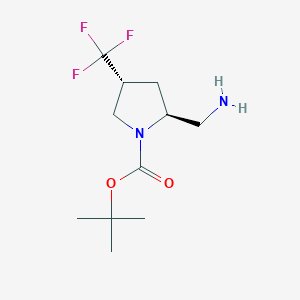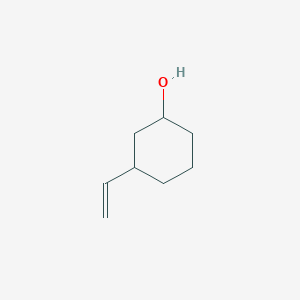
3-Ethenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylcyclohexan-1-ol is an organic compound with the molecular formula C8H12O It is a cyclohexanol derivative where an ethenyl group is attached to the third carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethenylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-ethynylcyclohexan-1-ol using a heterogeneous catalyst. The reaction typically employs palladium or copper catalysts supported on alumina, with reaction conditions including a high substrate-to-catalyst molar ratio, moderate temperatures (around 60°C), and short reaction times (approximately 150 minutes) .
Industrial Production Methods: Industrial production of this compound often involves similar catalytic hydrogenation processes, optimized for large-scale operations. The use of heterogeneous catalysts allows for easy separation and reuse, making the process economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: 3-Ethylcyclohexan-1-ol.
Substitution: 3-Ethenylcyclohexyl chloride or bromide .
Scientific Research Applications
3-Ethenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of 3-Ethenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyl group can undergo addition reactions, modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, including modulation of metabolic pathways and cellular signaling .
Comparison with Similar Compounds
3-Ethynylcyclohexan-1-ol: Similar structure but with an ethynyl group instead of an ethenyl group.
Cyclohexanol: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
3-Ethylcyclohexan-1-ol: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness: The ethenyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-4-3-5-8(9)6-7/h2,7-9H,1,3-6H2 |
InChI Key |
ZYBGGGUBHNFAEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCCC(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


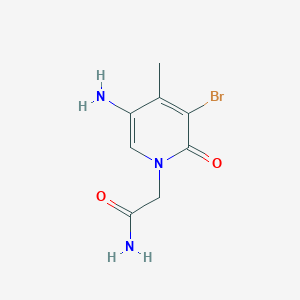

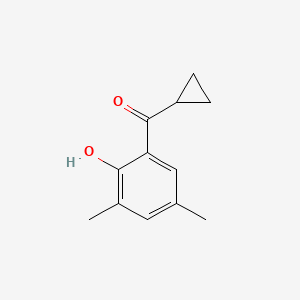
![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)
![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)

